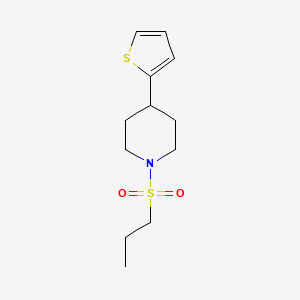

1-(Propylsulfonyl)-4-(thiophen-2-yl)piperidine

Description

1-(Propylsulfonyl)-4-(thiophen-2-yl)piperidine is a sulfonamide-functionalized piperidine derivative incorporating a thiophene moiety. The compound features a piperidine ring substituted at the 4-position with a thiophen-2-yl group and at the 1-position with a propylsulfonyl group.

Properties

IUPAC Name |

1-propylsulfonyl-4-thiophen-2-ylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2S2/c1-2-10-17(14,15)13-7-5-11(6-8-13)12-4-3-9-16-12/h3-4,9,11H,2,5-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUYZNEBJYADZGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCC(CC1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Propylsulfonyl)-4-(thiophen-2-yl)piperidine typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Propylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using a propylsulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Thiophen-2-yl Group: The thiophen-2-yl group can be introduced via a substitution reaction using a thiophen-2-yl halide and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(Propylsulfonyl)-4-(thiophen-2-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The thiophen-2-yl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under appropriate conditions to modify the sulfonyl group.

Substitution: The piperidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Halides and catalysts such as palladium on carbon (Pd/C) are used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Scientific Research Applications

It appears that "1-(Propylsulfonyl)-4-(thiophen-2-yl)piperidine" is not extensively documented in the provided search results. However, the search results offer information on related compounds and their applications, which can provide a starting point for understanding the potential applications of the target compound.

Relevant Information from Search Results

Piperidine and Thiophene Derivatives

- Antipsychotics: Research has explored piperidine derivatives in the context of antipsychotic drug development . A series of 2-substituted-5-thiopropylpiperazine (piperidine)-1,3,4-oxadiazoles derivatives have been synthesized and evaluated for binding affinities to dopamine D2, 5-HT1A, and 5-HT2A receptors . One compound showed high affinity for the D3 receptor and low affinity for serotonin 5-HT2C and H1 receptors, suggesting potential for treating schizophrenia with fewer side effects .

- Urease Inhibitors: A series of compounds bearing 1,3,4-oxadiazole and piperidine moieties have been synthesized and analyzed . These compounds were found to be highly active as urease inhibitors and could potentially replace existing drugs following further in vivo studies .

- (4-phenyl-piperidin-1-yl)-[5-1h-pyrazol-4yl)-thiophen-3-yl]-methanone compounds: The present invention pertains to certain (4-phenyl-piperidin-1 -yl)- [5-(1 H-pyrazol-4-yl)-thiophen-3-yl]-methanone compounds that, inter alia, inhibit 11 ⁇ -hydroxysteroid dehydrogenase type 1; to treat disorders that are ameliorated by the inhibition of 11 ⁇ -hydroxysteroid dehydrogenase type 1 to treat the metabolic syndrome .

Mechanism of Action

The mechanism of action of 1-(Propylsulfonyl)-4-(thiophen-2-yl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The propylsulfonyl group and thiophen-2-yl group contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Analogues

Key Observations :

Sulfonamide vs.

Thiophene Positioning : The 4-thiophen-2-yl substitution on piperidine is distinct from analogs like compound 28, which features a butane-1,4-dione linker. This difference could influence conformational flexibility and target binding .

Comparison :

- The target compound’s propylsulfonyl group may require propylsulfonyl chloride as a reagent, contrasting with the thiourea/urea cyclization methods used for pyrimidine-thiophene hybrids in .

Pharmacological Potential

While direct data for the target compound are lacking, structurally related compounds exhibit diverse activities:

Mechanistic Insights :

- The sulfonyl group may enhance enzyme inhibition (e.g., carbonic anhydrase) or receptor antagonism, while the thiophene moiety contributes to π-π stacking interactions with biological targets .

Biological Activity

1-(Propylsulfonyl)-4-(thiophen-2-yl)piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound, supported by research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₅N₁O₂S

- Molecular Weight : 225.31 g/mol

- CAS Number : 1396749-50-0

The compound features a piperidine ring substituted with a propylsulfonyl group and a thiophene moiety, which contributes to its unique biological properties.

Antimicrobial Properties

Research has indicated that piperidine derivatives exhibit significant antimicrobial activity. A study on substituted piperidin-4-one oxime ethers revealed that certain analogues demonstrated notable antibacterial and antifungal effects, suggesting that similar compounds, including this compound, may possess comparable properties .

Antiviral Activity

Recent investigations into piperidine derivatives have shown promise against various viral targets. For instance, a class of 1,4,4-trisubstituted piperidines was evaluated for antiviral activity against coronaviruses, including SARS-CoV-2. These studies highlighted the potential for piperidine-based compounds to inhibit viral replication through interaction with viral proteases . Although specific data on this compound is limited, its structural similarities to active analogues suggest potential antiviral applications.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : Binding to specific receptors can modulate signaling pathways critical for cellular responses.

- DNA Interaction : The compound may interact with DNA or RNA, affecting gene expression and viral replication processes.

Study on Piperidine Derivatives

A comprehensive study explored the structure–activity relationship (SAR) of piperidine derivatives against human coronaviruses. The findings indicated that modifications to the piperidine core could enhance antiviral efficacy, particularly through interactions with viral proteases . This suggests that further exploration of this compound could yield valuable insights into its potential as an antiviral agent.

Antidepressant and Anxiolytic Effects

Other studies have focused on the psychotropic effects of piperidine derivatives. For example, certain 4-phenylpiperidine analogues have shown anxiolytic and antidepressant-like effects in animal models . While not directly studied for this compound, these findings imply that similar compounds may influence mood regulation through opioid receptor modulation.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Weight | 225.31 g/mol |

| CAS Number | 1396749-50-0 |

| Antimicrobial Activity | Positive (analogous studies) |

| Antiviral Activity | Promising (structural analogs) |

| Mechanism of Action | Enzyme inhibition, receptor binding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.